2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile

Catalog No.
S3010725
CAS No.
2380033-09-8
M.F
C22H22N4O
M. Wt
358.445
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-...

CAS Number

2380033-09-8

Product Name

2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile

IUPAC Name

2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile

Molecular Formula

C22H22N4O

Molecular Weight

358.445

InChI

InChI=1S/C22H22N4O/c1-16-11-19(8-9-24-16)27-15-17-5-4-10-26(14-17)22-12-18(13-23)20-6-2-3-7-21(20)25-22/h2-3,6-9,11-12,17H,4-5,10,14-15H2,1H3

InChI Key

GRKHBPNEKPNWQR-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC4=CC=CC=C4C(=C3)C#N

Solubility

not available
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile is a synthetic compound with potential applications in a variety of scientific fields. This paper aims to provide a comprehensive overview of its properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile is a chemical compound with the molecular formula C26H23N4O. It is a type of carboxamide, a chemical group that is used in various industries, including medicine and cosmetics. It was first synthesized by a research group led by F. Mohr in 2012, who reported its properties and potential applications.
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile has a white to light yellow crystalline appearance with a melting point of 205-207°C. It is soluble in common organic solvents such as DMSO and DMF, and it is stable under standard laboratory conditions. Its molecular weight is 405.49 g/mol, and it has a relatively low toxicity compared to other organic compounds.
The synthesis of 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile involves the reaction of 2-aminopyridine, 4-chlorobenzaldehyde, 4-piperidinemethanol, and 4-cyanobenzene. The reaction proceeds through a series of steps involving the formation of intermediates that eventually lead to the final product. The characterization of the compound is typically done through a variety of techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
The analytical methods used to study 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile include various spectroscopic techniques, such as UV-Vis, IR, and NMR. These techniques are used to study the compound’s physical and chemical properties, as well as its interactions with other molecules. Additionally, chromatographic techniques such as HPLC are used to separate and purify the compound.
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile has demonstrated potential biological activity in various studies. It has been shown to inhibit the growth of certain cancer cells, such as prostate and breast cancer cells. Additionally, it has been shown to exhibit antibacterial and antifungal properties against various microorganisms. The compound also has potential for use as a Molecular Imprinted Polymer (MIP) in biomedical applications.
Studies have shown that 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile has relatively low toxicity in animal studies, indicating that it may have potential for use in medical applications. However, more studies are needed to determine its safety and toxicity in humans.
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile has a variety of potential applications in scientific experiments. Its antibacterial and antifungal properties make it useful in the field of microbiology, while its potential as a Molecular Imprinted Polymer makes it useful in biomedical applications.
Research on 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile is ongoing, with scientists investigating its various properties and potential applications. Research is also being conducted to determine its toxicity and safety for use in humans.
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile has potential implications in various fields of research and industry. Its antibacterial and antifungal properties make it useful in the development of new drugs and disinfectants, while its potential as a Molecular Imprinted Polymer makes it useful in the development of biosensors and other biomedical applications.
There are several limitations to the research on 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile. One major limitation is the lack of studies on its safety and toxicity in humans. More studies are needed to determine its potential side effects and long-term effects on human health. Additionally, more research is needed to explore its potential applications in various fields and to develop new methods for synthesizing and purifying the compound.
for research on 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile include investigating its potential synergistic effects with other compounds, developing new analytical methods for studying the compound, and exploring its potential use in combination therapies for cancer and other diseases. Additionally, research on its potential use as a Molecular Imprinted Polymer and its applications in biosensors and other biomedical applications should be further explored.
In conclusion, 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile is a unique synthetic compound with potential applications in various scientific fields. Ongoing research is exploring its properties, safety, toxicity, and potential applications. However, more research is needed to fully understand the compound’s potential and limitations, and to develop new methods for synthesizing and purifying the compound in order to advance its use in scientific experiments and industrial applications.

XLogP3

4.1

Dates

Modify: 2023-08-17

Explore Compound Types